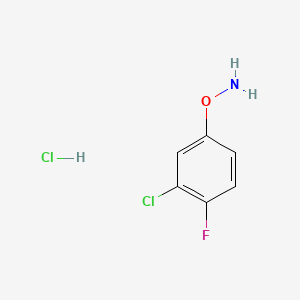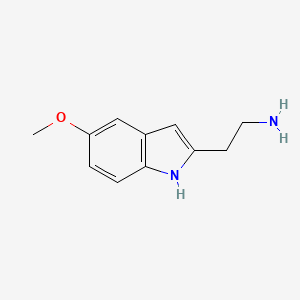
2-(5-methoxy-1H-indol-2-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methoxy-1H-indol-2-yl)ethan-1-amine is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic compounds that are structurally similar to the amino acid tryptophan and are known for their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-methoxy-1H-indol-2-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis often begins with 5-methoxyindole as the starting material.
Substitution Reaction: The indole undergoes a substitution reaction with an appropriate amine source, such as ethan-1-amine, under specific reaction conditions (e.g., elevated temperature, presence of a catalyst).
Purification: The resulting compound is then purified through techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(5-Methoxy-1H-indol-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can yield indole-3-carboxylic acid derivatives.
Reduction Products: Reduction can produce indole-2-ethanamine derivatives.
Substitution Products: Substitution reactions can lead to a variety of functionalized indole derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: This compound has been investigated for its potential therapeutic effects, such as in the treatment of neurological disorders and inflammation.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 2-(5-methoxy-1H-indol-2-yl)ethan-1-amine exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes involved in various biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
Melatonin: N-acetyl-5-methoxytryptamine
Tryptamine: 2-(indol-3-yl)ethan-1-amine
Serotonin: 5-hydroxytryptamine
Propriétés
Formule moléculaire |
C11H14N2O |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
2-(5-methoxy-1H-indol-2-yl)ethanamine |
InChI |
InChI=1S/C11H14N2O/c1-14-10-2-3-11-8(7-10)6-9(13-11)4-5-12/h2-3,6-7,13H,4-5,12H2,1H3 |
Clé InChI |
XWWMJXAFEKOGFK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)NC(=C2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


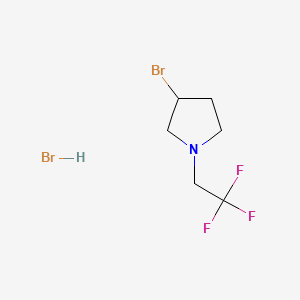
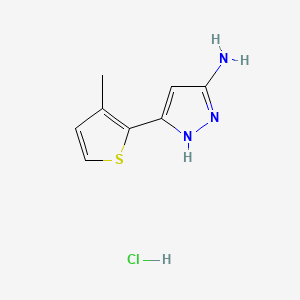
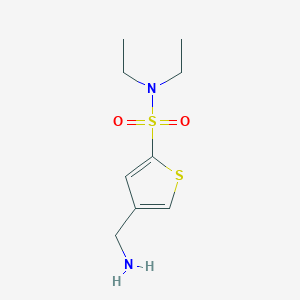
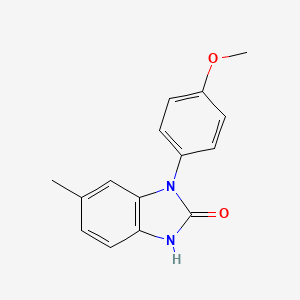

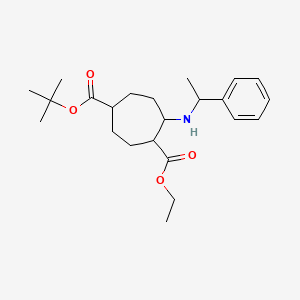
![Benzo[4,5]indolo[2,1-b]quinazoline-8,14-dione](/img/structure/B15336586.png)
![Methyl 3-[4-(Benzyloxy)-3-methoxyphenyl]-2-oxopropanoate](/img/structure/B15336594.png)


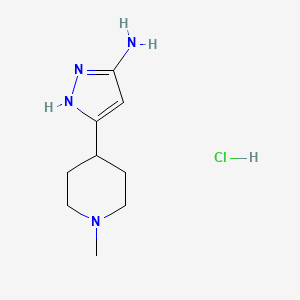
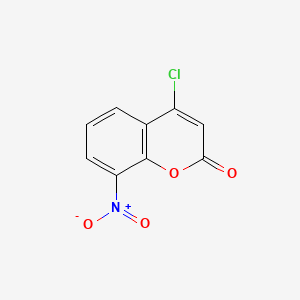
![7-Bromo-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B15336625.png)
